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Cat. No.: B1195943 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 4,4'-diphenoquinone. It is intended to serve as a detailed resource for

researchers, scientists, and professionals in drug development and materials science. This

document compiles essential data on the molecular and physical characteristics of 4,4'-

diphenoquinone, outlines detailed experimental protocols for their determination, and includes

visualizations to aid in the understanding of its chemical nature and experimental workflows.

Chemical Structure and Identification
4,4'-Diphenoquinone, also known as [bi-2,5-cyclohexadien-1-ylidene]-4,4'-dione, is a quinone

derivative with an extended conjugated system. This structure is responsible for its

characteristic color and redox properties.

Figure 1: Chemical Structure of 4,4'-Diphenoquinone

Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties of 4,4'-diphenoquinone.
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Property Value Reference

Molecular Formula C₁₂H₈O₂ [1]

Molecular Weight 184.19 g/mol [2]

CAS Number 494-72-4 [3][1]

Appearance
Red to dark blue to black

powder/crystals
[4]

Table 1: General and Physical Properties

Property Value Reference

Melting Point 120-122 °C [1]

Boiling Point 358 °C at 760 mmHg [1]

Density 1.297 g/cm³ [1]

Flash Point 134.3 °C [3][1]

Vapor Pressure 2.63E-05 mmHg at 25°C [1]

Table 2: Thermal and Other Physical Properties
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Property Observation/Data Reference

Solubility

Water Sparingly soluble [5]

Organic Solvents

Soluble in solvents like

benzene, acetone, acetonitrile,

and propanol.

[5][6]

pKa

Not experimentally determined

for the parent compound.

Quinones can undergo

protonation/deprotonation

depending on the substitution

and medium.

[3][7]

Redox Potential

Electrochemical studies show

that diphenoquinones are

reduced rapidly and reversibly

at potentials higher than

analogous benzoquinones.

Unsubstituted

diphenoquinones show

reduction potentials of -0.608

V and -0.787 V vs Fc/Fc+.

[1][8][9]

Table 3: Solubility, pKa, and Redox Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://oszk.ttk.pte.hu/dolgozatok/szakdolgozat_NurzhanTursyn_2022.pdf
https://oszk.ttk.pte.hu/dolgozatok/szakdolgozat_NurzhanTursyn_2022.pdf
https://patents.google.com/patent/US2785188A/en
https://www.scielo.br/j/jbchs/a/G8MzF3PWLst9TXtw3K8YcMy/?lang=en
https://www.researchgate.net/publication/12073440_Determination_of_pKa_values_of_anthraquinone_compounds_by_capillary_electrophoresis
https://pubmed.ncbi.nlm.nih.gov/35667025/
https://www.researchgate.net/publication/244750128_Determination_of_the_pKa_values_of_some_biologically_active_and_inactive_hydroxyquinones
https://www.researchgate.net/publication/361133055_Diphenoquinones_Redux
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1195943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Key Features Reference

UV-Vis

The extended quinonoid

structure results in absorption

in the visible region.

[10]

Infrared (IR)

The most intense band is

observed near 1600 cm⁻¹,

attributed to a complex mode

involving out-of-phase C=O

stretching.

[11]

¹³C NMR

Spectra are available for

derivatives such as 3,3',5,5'-

tetra-tert-butyl-4,4'-

diphenoquinone.

[10][12]

¹H NMR
Spectra of the parent

compound are available.
[2]

Table 4: Spectroscopic Data

Experimental Protocols
Synthesis of 4,4'-Diphenoquinone
A common method for the synthesis of 4,4'-diphenoquinone and its derivatives is the oxidative

coupling of the corresponding 4,4'-biphenol.[13]
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Figure 2: General Workflow for the Synthesis of 4,4'-Diphenoquinone

Methodology:

Dissolution: Dissolve 4,4'-biphenol in a suitable solvent such as 95% ethanol.[6]

Catalyst Addition: Add a catalyst, for example, copper powder.[6]

Oxidation: Bubble air slowly through the mixture while gradually adding an alkaline solution

like concentrated ammonium hydroxide.[6]

Reaction Conditions: Maintain the reaction at room temperature for a specified period (e.g., 2

hours).[6]

Isolation: Remove the excess ammonia and alcohol by distillation. The solid product, which

typically separates as bright red crystals, is then filtered.[6]

Purification: Wash the solid with water to remove any remaining alkaline materials and salts.

Further purification can be achieved by redissolving the product in a solvent like benzene,

followed by filtration and recrystallization.[6]

Determination of Solubility
The solubility of diphenoquinone can be determined using the shake-flask method.
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Methodology:

Sample Preparation: Prepare saturated solutions by adding an excess amount of 4,4'-

diphenoquinone to various solvents (e.g., water, ethanol, acetone, ethyl acetate) in sealed

flasks.

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the solutions to stand undisturbed to let the undissolved solid settle.

Quantification: Carefully withdraw a known volume of the supernatant and dilute it

appropriately. Determine the concentration of the dissolved diphenoquinone using a

suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the

absorbance at its λmax and using a pre-established calibration curve.

Determination of pKa
The acid dissociation constant (pKa) of a quinone derivative can be determined by pH-metric or

spectrophotometric titration.[3][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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